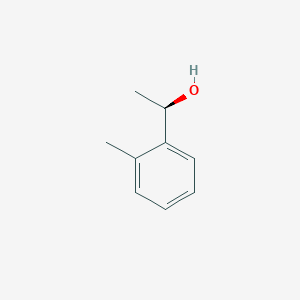
(1R)-1-(2-methylphenyl)ethan-1-ol
Descripción general
Descripción
(1R)-1-(2-methylphenyl)ethan-1-ol, also known as (R)-(-)-1-(2-methylphenyl)ethanol, is a chiral compound belonging to the class of monoterpenes. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. The compound has a wide range of applications in the fields of medicine, agriculture, and biotechnology. It is also used as a reagent in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Gas Chromatography in Flavor Characterization
Gas chromatography has been employed to characterize the mushroom-like flavor in Melittis melissophyllum L. (Lamiaceae), highlighting the role of 1-Octen-3-ol in imparting a typical aroma to edible mushrooms. This technique could be applicable for analyzing the flavor properties of "(1R)-1-(2-methylphenyl)ethan-1-ol" in various applications (Maggi, Papa, & Vittori, 2012).
Catalytic Non-Enzymatic Kinetic Resolution
The study discusses the importance of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, highlighting the advancements in chiral catalyst development for asymmetric reactions. This approach may offer a pathway for resolving enantiomers of "(1R)-1-(2-methylphenyl)ethan-1-ol" and exploring its potential applications in various fields (Pellissier, 2011).
Transition-Metal Phosphors in OLEDs
Research on transition-metal based phosphors for organic light emitting diodes (OLEDs) applications, focusing on cyclometalating ligands, highlights the potential of using complex compounds for electronic and lighting applications. This suggests potential research avenues for "(1R)-1-(2-methylphenyl)ethan-1-ol" in electronic or photonic applications (Chi & Chou, 2010).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific compounds for detecting various analytes underlines the significance of chemical design in creating sensitive and selective detection systems. This could inform research into using "(1R)-1-(2-methylphenyl)ethan-1-ol" as a building block for chemosensor development (Roy, 2021).
Novel Brominated Flame Retardants
A review on the occurrence of novel brominated flame retardants in various environments, their registration, risks, and detection underscores the environmental impact and regulatory aspects of chemical compounds. Similar considerations might be relevant for the production, use, and environmental monitoring of "(1R)-1-(2-methylphenyl)ethan-1-ol" (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBYRLJYGORNK-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2-methylphenyl)ethan-1-ol | |
CAS RN |
42070-90-6 | |
| Record name | (1R)-1-(2-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)
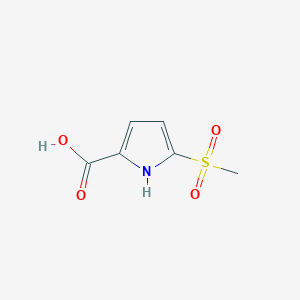
![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)
![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)
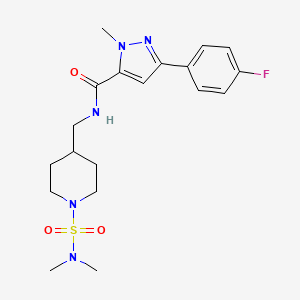
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)
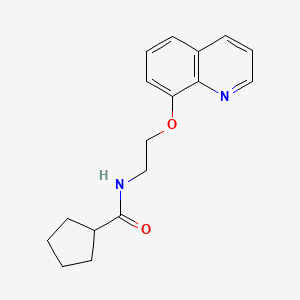
![1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2932840.png)
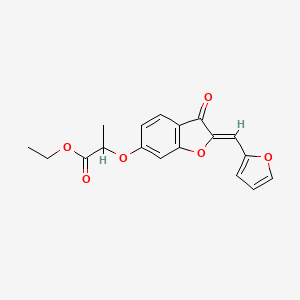
![8-((2,5-Dimethylphenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2932842.png)

![N-cyclohexyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2932845.png)